1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester
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Overview
Description
1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester typically involves the hydroboration of alkynes or alkenes with pinacolborane. This reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the addition of the boron moiety to the carbon-carbon multiple bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Transesterification: This reaction involves the exchange of the pinacol ester group with other alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
New Boronic Esters: Formed from transesterification reactions.
Scientific Research Applications
1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
1-Methyl-4-pyrazoleboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
1-Ethyl-1H-pyrazole-4-boronic Acid Pinacol Ester: A variant with an ethyl group instead of a methyl group, used in similar applications.
Phenylboronic Acid Pinacol Ester: A widely used boronic ester in organic synthesis.
Uniqueness: 1-(1-Methyl-4-pyrazolyl)vinylboronic Acid Pinacol Ester is unique due to its vinyl group, which provides additional reactivity and versatility in chemical transformations. This compound’s stability and ease of handling make it a preferred choice for many synthetic applications.
Properties
IUPAC Name |
1-methyl-4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-9(10-7-14-15(6)8-10)13-16-11(2,3)12(4,5)17-13/h7-8H,1H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXSOUAMCIVRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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